N-(2-Phenylpentan-2-yl)but-2-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylpentan-2-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-14(17)16-15(3,12-5-2)13-10-7-6-8-11-13/h6-8,10-11H,5,12H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVPYWAZGGHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of N 2 Phenylpentan 2 Yl but 2 Ynamide
Inherent Electrophilic and Nucleophilic Character of Ynamides
Ynamides, including N-(2-Phenylpentan-2-yl)but-2-ynamide, possess a distinctive electronic nature that endows them with both nucleophilic and electrophilic properties. mdpi.com The nitrogen atom's lone pair of electrons delocalizes into the alkyne π-system, increasing the electron density at the β-carbon (the carbon atom further from the nitrogen). This polarization makes the β-carbon nucleophilic and susceptible to attack by electrophiles.
Conversely, the α-carbon (adjacent to the nitrogen) becomes electron-deficient and thus electrophilic. mdpi.com The presence of an electron-withdrawing group on the nitrogen atom is crucial; it tempers the strong electron-donating effect of the nitrogen, enhancing the stability of the ynamide compared to the more reactive ynamines, while still allowing for significant polarization of the triple bond. This balanced electronic character allows ynamides to react with a wide array of both electrophilic and nucleophilic partners, often with high regioselectivity. Upon activation by a gold catalyst, for example, the ynamide can form a highly reactive keteniminium ion intermediate, which is a potent electrophilic species. nih.govacs.orgresearchgate.net
Metal-Catalyzed Transformations
The unique reactivity of the ynamide functional group is harnessed and expanded through various metal-catalyzed transformations. Gold, copper, and palladium catalysts, in particular, have been instrumental in developing novel synthetic methodologies involving ynamides.
Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their strong affinity for alkynes (alkynophilicity), activating the triple bond toward nucleophilic attack. In the presence of an external oxidant, gold catalysts can facilitate the oxidative functionalization of ynamides. This process typically involves the formation of an electrophilic α-oxo gold carbene intermediate. acs.orgacs.orgnih.gov This reactive species can then undergo a variety of subsequent transformations, leading to the construction of complex molecular architectures. acs.org
A notable application of gold-catalyzed oxidation is the selective synthesis of 4-oxo-but-2-ynamide derivatives. Research has shown that 1,3-diynamides can undergo a gold-catalyzed selective oxidation to afford these valuable products. sioc-journal.cndntb.gov.ua In this transformation, an external oxidant attacks the gold-activated internal alkyne. The regioselectivity is attributed to the preferred attack of the oxidant at the less hindered end of the carbon-carbon triple bond. acs.org This method provides a direct route to functionalized ynamides bearing a ketone group, which are versatile intermediates for further synthetic manipulations.
Table 1: Gold-Catalyzed Regioselective Oxidation of a Diynamide This interactive table summarizes the key components and outcome of the gold-catalyzed reaction to form a 4-oxo-but-2-ynamide derivative.
| Substrate | Catalyst | Oxidant | Product |
|---|
Copper catalysts have emerged as effective tools for mediating radical reactions involving ynamides. These processes offer alternative pathways to functionalize the ynamide core, often with distinct stereochemical outcomes compared to two-electron pathways.
The hydroboration of alkynes is a fundamental transformation for producing vinylboron compounds. While many hydroboration methods yield cis-adducts, copper(I)-catalyzed radical processes have been developed for the highly regio- and stereoselective trans-hydroboration of ynamides. nih.govresearchgate.net This reaction utilizes N-heterocyclic carbene (NHC)-ligated boranes and proceeds via a radical mechanism, leading exclusively to trans-boryl enamides. nih.gov These products are valuable synthetic intermediates that can be further transformed into a variety of multi-substituted enamides. researchgate.net The reaction is robust and scalable, highlighting its synthetic utility. nih.gov
Table 2: Copper-Catalyzed Trans-Selective Hydroboration of Ynamides This interactive table presents typical conditions and results for the copper-catalyzed hydroboration of various ynamide substrates.
| Ynamide Substrate (R group) | Catalyst | Borane Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 85 |
| 4-Methylphenyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 82 |
| 4-Methoxyphenyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 75 |
| 4-Chlorophenyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 88 |
| Naphthyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 78 |
| Cyclohexyl | CuCl (20 mol%) | NHC-Borane | Chlorobenzene | 70 | 65 |
(Data derived from representative procedures for this reaction type). researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium catalysts are highly effective in promoting annulation and cyclization reactions of ynamides, enabling the construction of various nitrogen-containing heterocyclic structures. acs.orgresearchgate.net These reactions often proceed through cascades involving C-H activation, migratory insertion, and reductive elimination steps. rsc.orgnyu.edu The versatility of palladium catalysis allows for the synthesis of diverse and complex scaffolds, such as 2-sulfenylindoles and succinimide-fused tricyclic systems, from ynamide precursors. acs.orgrsc.org
Table 3: Examples of Palladium-Catalyzed Annulations of Ynamides This interactive table showcases the diversity of products accessible through palladium-catalyzed cyclizations of ynamide substrates.
| Ynamide Reactant | Coupling Partner | Pd Catalyst | Conditions | Product Type |
|---|---|---|---|---|
| N-(2-iodophenyl)ynamide | Dialkylsulfide | Pd(PPh₃)₄ | K₂CO₃, DMF, 80 °C | 2-Sulfenylindole |
| N-alkenyl ynamide | - | Pd(dba)₂ / ligand | Toluene, 100 °C | Azacycle (via cycloisomerization) |
| Aryl iodide | Maleimide / TsOMe | Pd(OAc)₂ | K₂CO₃, 120 °C | Succinimide-fused tricycle |
| 2-Ethynylaniline | Ynamide | Pd Complex | Additive, Solvent | 2-Aminoquinoline |
(Data represents generalized conditions from various palladium-catalyzed annulation methodologies). acs.orgresearchgate.net
Other Transition Metal-Promoted Reactivity Modes
The catalytic reactions of ynamides have seen significant advancements, particularly those involving transition metals. acs.orgnih.gov Various metals, including gold, copper, and zinc, have been employed to initiate tandem reactions that lead to the formation of complex nitrogen-containing molecules in an atom-economical manner. acs.orgnih.govresearchgate.net
For instance, zinc and copper catalysts have been utilized in oxidation-initiated tandem reactions. acs.orgnih.gov Zinc-catalyzed ynamide oxidation coupled with C-H functionalization and copper-catalyzed ynamide oxidation followed by carbene metathesis have been developed for the divergent synthesis of heterocycles like isoquinolones and β-carbolines. acs.orgnih.gov A notable aspect of this non-noble-metal catalysis is its ability to prevent overoxidation. acs.orgnih.gov
Gold catalysts are effective in amination-initiated tandem reactions of ynamides. acs.orgnih.gov These reactions proceed through α-imino gold carbene intermediates to construct various N-heterocycles, including 2-aminoindoles and 2-aminopyrroles. acs.orgnih.gov The development of new nitrene transfer reagents has expanded the scope of these gold-catalyzed transformations. acs.orgnih.gov Furthermore, copper catalysts can generate donor/donor copper carbenes through the cyclization of diynes under mild conditions. acs.org
The activation of 1,3-butadiynamides, which are ethynylogous variants of ynamides, with transition metal π-acids generates keteniminium ions that can undergo cascade-type cyclization and annulation reactions. nih.gov Gold-catalyzed cascade reactions of these substrates have been shown to produce sulfone-containing pyrrolo[2,1-a]tetrahydroisoquinolines. nih.gov
Radical-Mediated Reactions
In contrast to the well-established ionic reactions of ynamides, their radical-based transformations have been explored more recently. researchgate.netresearchgate.net The radical chemistry of ynamides presents challenges due to high reactivity, potential for undesirable byproducts, and issues with regio- and chemoselectivity. researchgate.netresearchgate.netnih.gov However, it has gained attention for the construction of various N-heterocyclic compounds. researchgate.netnih.govspringernature.com These reactions often involve the addition of carbon- or heteroatom-centered radicals and can be initiated through various means, including photoredox catalysis. researchgate.net
Photoinduced reactions represent a significant area of ynamide radical chemistry. springernature.com Under irradiation with blue LED light, and often without the need for photocatalysts, metals, or oxidants, ynamides can undergo profound structural changes. researchgate.netnih.gov
A key challenge in ynamide chemistry has been the selective cleavage of the robust C(sp)-N bond. researchgate.netresearchgate.netnih.govspringernature.com Recent studies have shown that photoinduced radical processes can trigger this bond fission with high regio- and chemoselectivity. researchgate.netresearchgate.netspringernature.com In the case of 2-alkynyl-ynamides, a generated sulfone radical can add to the α-carbon of an isomerized ynamide intermediate, leading to a nitrogen-centered radical-cation. springernature.com This intermediate subsequently undergoes cyclization. The cleavage of the C(sp)-N bond is facilitated by the electronic push from the nucleophilic β-carbon of the ynamide towards the nitrogen cation. springernature.com This process enables the generation of multiple new bonds in a single, rapid transformation. researchgate.netnih.gov
Following the C(sp)-N bond fission, ynamides can undergo skeletal rearrangements, a process involving the cleavage of multiple bonds and the formation of new ones to reassemble the molecular skeleton. springernature.comresearchgate.net This structural reshuffling has been observed in both ionic and radical pathways. researchgate.netspringernature.comresearchgate.net For instance, treatment of N-sulfonyl ynamides with lithium diisopropylamine (B44863) (LDA) can lead to a skeletal reorganization to form thiete sulfones. researchgate.netnih.govresearchgate.net The addition of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) can divert the reaction to produce propargyl sulfonamides instead. researchgate.netnih.govresearchgate.net
In photoinduced radical processes, the initial bond fission and rearrangement are followed by functionalization, allowing for the synthesis of complex and challenging structures like chalcogen-substituted indole (B1671886) derivatives. researchgate.netresearchgate.netspringernature.com This divergent functionalization is a powerful tool for creating molecular diversity from a common ynamide precursor. researchgate.net A notable example is the radical Smiles rearrangement, which has been triggered by photoredox-catalyzed ketyl-ynamide coupling to access functionalized indoles and isoquinolines. acs.org
Table 1: Examples of Divergent Skeletal Reorganization of N-Sulfonyl Ynamides
| Reagent(s) | Product Type | Reference |
| Lithium diisopropylamine (LDA) | Thiete sulfones | nih.govresearchgate.net |
| LDA, 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) | Propargyl sulfonamides | nih.govresearchgate.net |
Alkoxy radicals are highly reactive intermediates that can participate in a variety of organic transformations. nih.govacs.org Their generation under mild conditions, often through photoredox catalysis, has renewed interest in their synthetic applications. acs.org In the context of ynamide chemistry, transformations involving alkoxyl radicals or their precursors (alcohols) have been developed.
Visible-light-mediated processes can generate alkoxyl radicals that subsequently undergo β-carbonyl C(sp³)-C bond cleavage. nih.gov This fragmentation can produce carbamoyl, alkoxycarbonyl, or acyl radicals, which then add to alkynyl benziodoxoles to synthesize complex molecules, including ynamides. nih.govacs.org Another approach involves the scandium-catalyzed oxidative reaction between ynamides and alcohols, which provides a direct route to α-alkoxyl amides under mild conditions. researchgate.net
Radical cascade reactions provide an efficient means of rapidly building molecular complexity from simple starting materials. These processes involve a sequence of radical-mediated steps, often including cyclizations and migrations.
In the context of ynamides, radical cascades can be initiated by the addition of a radical to the ynamide moiety. For example, a silver-catalyzed radical cascade involving N-[(2-ethynyl)arylsulfonyl]acrylamides leads to the one-pot formation of four new bonds and results in highly functionalized indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org This complex transformation includes a formal 1,4-aryl migration and desulfonylation. acs.org
Similarly, sulfur or selenium radical-triggered cyclizations of yne-tethered ynamides have been developed. researchgate.net In these cascades, the radical chemoselectively attacks the alkyne over the ynamide, initiating a 5-exo-dig cyclization to form novel 4-thioaryl or 4-selenyl-pyrroles. researchgate.net Intermolecular radical additions to ynamides are also possible, where ynamides act as excellent acceptors for electrophilic carbon-centered radicals, enabling the regio- and stereoselective formation of functionalized enamides. researchgate.net
Photoinduced Ynamide Structural Reshuffling and Functionalization
Cycloaddition Reactions
The ynamide functional group within this compound is a versatile participant in a variety of cycloaddition reactions. The polarization of the alkyne, influenced by the adjacent nitrogen atom, allows it to engage as either a nucleophilic or electrophilic partner, leading to the formation of diverse carbocyclic and heterocyclic frameworks. rsc.org
Hexadehydro-Diels-Alder (HDDA) Reactions with Ethynylogous Ynamides
The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful thermal transformation that involves the [4+2] cycloaddition of a conjugated 1,3-diyne with an alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgnih.gov This intermediate is not isolated but is trapped in situ by a suitable agent to yield highly functionalized aromatic compounds. wikipedia.orgnih.gov This reaction is notable for its ability to construct complex benzenoid products without the need for metals or external reagents. nih.gov
While this compound itself is not a 1,3-diyne, its ethynylogous variants, specifically 1,3-butadiynamides, are key substrates for HDDA reactions. nih.govresearchgate.net These C4-building blocks can function as the 4π partner in the cycloaddition. nih.gov The reaction cascade involves the initial cycloisomerization to form the benzyne, which can then be trapped by various species, leading to complex molecular scaffolds. nih.govresearchgate.net The versatility of the HDDA reaction allows for the formation of multiple ring systems in a single synthetic step. wikipedia.org The reactivity of the HDDA-generated benzynes is discriminating, allowing for selective reactions even with multifunctional natural products. researchgate.net
The general scheme for an HDDA reaction involving a 1,3-butadiynamide is shown below:
Step 1: A tethered system containing a 1,3-butadiynamide moiety undergoes thermal [4+2] cycloisomerization.
Step 2: A highly reactive benzyne intermediate is formed.
Step 3: The benzyne is trapped by a pendant or external trapping agent to form the final substituted aromatic product.
This sequence highlights the utility of ynamide-derived structures in advanced annulation strategies for the de novo synthesis of arenes. nih.gov
Organocatalytic Intramolecular [4+2] Annulations
Ynamides, such as derivatives of this compound, can participate in organocatalytic intramolecular [4+2] annulation reactions. rsc.orgscispace.com A notable example is the atroposelective synthesis of axially chiral 7-aryl indolines from enals tethered to ynamides. rsc.orgresearchgate.net This methodology is efficient and highly atom-economical, proceeding in moderate to good yields with good to excellent enantioselectivities. rsc.orgscispace.com
The reaction is typically catalyzed by a chiral secondary amine, representing a significant approach in the catalytic enantioselective transformation of alkynes. rsc.orgscispace.com Computational studies have been employed to understand the origins of the observed regioselectivity and enantioselectivity. rsc.org
A representative transformation is detailed in the table below, showcasing the scope of the ynamide's N-protecting group on the reaction outcome.
| Entry | N-Protecting Group (R) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Ts | 72 | 92 |
| 2 | Bs | 80 | 94 |
| 3 | Ns | 65 | 93 |
| 4 | Ms | 45 | 88 |
The synthesized axially chiral 7-aryl indolines have potential applications as chiral phosphine (B1218219) ligands in asymmetric catalysis. rsc.orgresearchgate.net
Other Pericyclic and Cycloaddition Reactivity
Beyond HDDA and intramolecular [4+2] reactions, the ynamide moiety is reactive in other cycloaddition pathways, demonstrating its synthetic versatility. nih.gov
[2+2] Cycloadditions: Ynamides can undergo [2+2] cycloaddition reactions with various partners. For instance, the reaction of terminally substituted ynamides with o-quinone methides selectively proceeds via a [2+2] pathway to afford 4-amino-2H-chromenes. nih.gov Similarly, Pd(0)-catalyzed [2+2] cycloadditions between ynamides and phenylacetyl chloride have been reported to form cyclobutenone derivatives. researchgate.net
[3+2] Cycloadditions: Ynamides are effective partners in [3+2] cycloadditions for the synthesis of five-membered heterocycles like indoles and pyrroles. nih.gov Gold(I)-catalyzed reactions with N-oxides can produce functionalized indoles. nih.gov Another example is the Sc(OTf)₃-catalyzed [3+2] cycloaddition of ynamides with bicyclo[1.1.0]butanes (BCBs), which yields polysubstituted 2-amino-bicyclo[2.1.1]hexenes. researchgate.net
[4+2] Cycloadditions: In addition to the intramolecular variants, intermolecular [4+2] annulations are common. Gold-catalyzed reactions between 2-ethynylanilines and ynamides provide access to substituted 2-aminoquinolines with high regioselectivity under mild conditions. researchgate.net The reaction of terminally unsubstituted ynamides with o-quinone methides follows a [4+2] cycloaddition pathway. nih.gov
Valence-Isomer Selective Cycloadditions: In reactions with systems in equilibrium, such as the cycloheptatriene-norcaradiene (CHT/NCD) system, ynamide-derived metal-carbenes can be used to generate precursors for divergent cycloadditions. For example, benzynes generated in situ react selectively with the norcaradiene valence isomer in a [4+2] cycloaddition. nih.gov
These varied cycloaddition pathways underscore the rich reactivity of the ynamide group in this compound, making it a valuable building block in synthetic chemistry. researchgate.netnih.gov
Functional Group Interconversions of this compound
The structure of this compound contains two primary functional groups amenable to interconversion: the amide and the internal alkyne. These transformations allow for the modification of the compound's electronic and steric properties, providing access to a range of derivatives. ashp.org
The amide group is generally stable but can undergo specific transformations:
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield a carboxylic acid (but-2-ynoic acid) and the corresponding amine (2-phenylpentan-2-amine).
Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, converting the ynamide into a propargylamine (B41283) derivative, N-(2-Phenylpentan-2-yl)but-2-yn-1-amine.
The internal alkyne is a versatile handle for a wide array of functional group interconversions:
Reduction: The carbon-carbon triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would yield the corresponding (Z)-enamide. Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would produce the (E)-enamide. Complete hydrogenation with a catalyst like palladium on carbon (Pd/C) would saturate the triple bond to form the corresponding N-alkyl butanamide.
Hydration: Acid-catalyzed hydration (often with a mercury(II) salt catalyst) or hydroboration-oxidation would convert the alkyne into a ketone. Given the internal nature of the alkyne in this compound, hydration would result in a mixture of two possible regioisomeric ketones.
A summary of potential interconversions is presented below.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Amide | Reduction | LiAlH₄ | Amine (propargylamine) |
| Alkyne | Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-Alkene (enamide) |
| Alkyne | Partial Reduction (trans) | Na, NH₃ (l) | (E)-Alkene (enamide) |
| Alkyne | Full Reduction | H₂, Pd/C | Alkane |
| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |
These transformations are fundamental in organic synthesis for modifying molecular structure and properties. vanderbilt.eduimperial.ac.uk
Mechanistic Investigations of Reactions Involving N 2 Phenylpentan 2 Yl but 2 Ynamide
Experimental Approaches to Mechanism Elucidation
Experimental studies are fundamental to understanding the reaction pathways of chemical transformations. For a compound like N-(2-Phenylpentan-2-yl)but-2-ynamide, a series of experiments would be designed to probe the sequence of bond-making and bond-breaking events, identify intermediates, and determine the stereochemical and regiochemical outcomes of its reactions.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species. This information helps in formulating a rate law, which is a mathematical expression that provides insights into the composition of the transition state of the rate-determining step.
For this compound, such studies would involve systematically varying the concentrations of the ynamide and its reaction partners while monitoring the reaction progress over time, typically using techniques like spectroscopy (NMR, UV-Vis, IR) or chromatography (GC, HPLC). However, no published kinetic data or reaction rate determinations specifically for this compound are available. acs.org
Isotopic Labeling Experiments, including ¹³C-Labeled Studies
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled atom's position in the products. This provides definitive evidence for bond formations, cleavages, and molecular rearrangements.
In the context of this compound, a ¹³C-labeled study could, for example, distinguish between different possible pathways in a cycloaddition reaction by revealing the final position of a labeled carbon from the alkyne backbone. At present, there are no specific isotopic labeling studies reported in the literature for this compound.
Radical Scavenging and Inhibition Experiments
To determine if a reaction proceeds through a radical mechanism, experiments involving radical scavengers or inhibitors are often performed. These are compounds that can trap or react with radical intermediates, thereby inhibiting or completely stopping the reaction. If the addition of a known radical scavenger, such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or 1,4-cyclohexadiene, slows down or halts a reaction of this compound, it would strongly suggest the involvement of radical species. Conversely, the absence of an effect would point towards an ionic or pericyclic mechanism. No such radical scavenging or inhibition experiments have been documented for reactions involving this compound.
X-ray Diffraction Analysis for Stereochemical and Regiochemical Confirmation
Single-crystal X-ray diffraction is an unambiguous method for determining the three-dimensional structure of a crystalline solid at the atomic level. It is the definitive tool for confirming the relative and absolute stereochemistry, as well as the regiochemistry, of reaction products. If a reaction of this compound yielded a crystalline product, X-ray analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. This data is crucial for validating proposed reaction mechanisms that predict specific stereochemical or regiochemical outcomes. A search of crystallographic databases reveals no public X-ray diffraction data for this compound or its reaction products. researchgate.net
Computational Methods for Mechanistic Insights
In modern chemical research, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool used alongside experimental work to gain deeper insight into reaction mechanisms. These methods can be used to:
Calculate the geometries and energies of reactants, transition states, intermediates, and products.
Visualize vibrational modes of transition states to confirm they connect reactants and products.
Model reaction energy profiles to predict the feasibility of a proposed pathway.
Explain observed stereochemical and regiochemical outcomes.
A computational study on a reaction of this compound could provide a detailed picture of the electronic and steric factors governing its reactivity. mdpi.com Nevertheless, no specific computational studies focused on the reaction mechanisms of this compound have been published.
Solvent Effects and Environmental Factors in Reaction MechanismsThe surrounding solvent and other environmental factors can significantly influence the rate and outcome of a chemical reaction. Investigating these effects on reactions involving this compound would require specific experimental or computational studies that have not been conducted.
Until research is undertaken to explore the chemical properties and reactivity of this compound, a scientifically rigorous article detailing its mechanistic investigations cannot be produced.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in tracking the progress of the synthesis of N-(2-Phenylpentan-2-yl)but-2-ynamide and confirming the structure of the final product. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, researchers can ascertain the presence of key structural motifs.
Key expected proton signals for this compound would include:
Aromatic Protons: Signals corresponding to the protons on the phenyl group.
Alkyl Protons: Resonances for the protons of the pentyl and butyl groups.
Amide Proton: A characteristic signal for the N-H proton.
The disappearance of signals from starting materials and the appearance of these characteristic product signals provide clear evidence of reaction completion and successful synthesis.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~7.2-7.4 | Multiplet | 5H |
| Amide N-H | Variable | Singlet (broad) | 1H |
| -CH₂- (pentyl) | Variable | Multiplet | 4H |
| -CH₃ (pentyl) | Variable | Triplet | 3H |
| -CH₃ (butynamide) | ~1.8-2.0 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of functional groups.
Key expected carbon signals include:
Aromatic Carbons: Signals in the downfield region characteristic of the phenyl ring.
Carbonyl Carbon: A signal for the amide C=O group.
Alkyne Carbons: Resonances for the C≡C triple bond.
Aliphatic Carbons: Signals for the carbon atoms of the pentyl group.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further aiding in the unambiguous assignment of carbon signals.
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~150-160 |
| Aromatic (C) | ~140-150 |
| Aromatic (CH) | ~125-130 |
| Alkyne (C≡C) | ~70-85 |
| Quaternary (C-N) | ~55-65 |
| Aliphatic (-CH₂-) | ~20-40 |
| Aliphatic (-CH₃) | ~10-20 |
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structure of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, providing definitive C-H connectivity information.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule.
These 2D NMR methods provide a comprehensive picture of the molecular structure by mapping out the bonding network and spatial arrangement of atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This precision allows for the determination of the exact elemental composition of this compound, confirming its molecular formula. nih.gov The high resolving power of HRMS also helps to distinguish the analyte from any background interferences, leading to a cleaner and more reliable mass spectrum. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the original structure, further confirming the identity of the compound.
| Molecular Formula | Calculated Exact Mass | Observed m/z |
|---|---|---|
| C₁₅H₁₉NO | 229.1467 | [M+H]⁺, [M+Na]⁺, etc. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ indicates the presence of the amide N-H bond. pressbooks.publibretexts.org Secondary amides typically show a single sharp peak in this region. youtube.com
C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.
C≡C Stretch: A peak in the range of 2100-2260 cm⁻¹ would confirm the presence of the alkyne triple bond. libretexts.org
Aromatic C-H and C=C Stretches: Absorptions corresponding to the phenyl group would also be present.
The combination of these characteristic peaks provides strong evidence for the structure of this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Amide N-H Stretch | ~3300-3500 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| Alkyne C≡C Stretch | ~2100-2260 |
| Amide C=O Stretch | ~1640-1680 |
| Aromatic C=C Bending | ~1450-1600 |
Compound Names Mentioned:
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the study of organic compounds, providing critical insights into their electronic structure. This method is particularly informative for molecules like this compound, which contains multiple chromophores—the parts of a molecule responsible for absorbing light in the UV-Vis region. The primary chromophores in this compound are the phenyl group, the amide functional group, and the carbon-carbon triple bond (alkyne). The interaction and conjugation between these groups dictate the molecule's UV-Vis absorption profile.
In principle, the absorption of UV-Vis radiation excites electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, the most significant of these are transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals determines the wavelength of maximum absorption (λmax). libretexts.org
For this compound, several electronic transitions are anticipated. The phenyl ring typically exhibits strong absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The amide group introduces the possibility of n → π* transitions, where a non-bonding electron from the nitrogen or oxygen atom is promoted to an antibonding π* orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity (ε) compared to π → π* transitions. libretexts.org
The presence of the but-2-ynamide (B6235448) moiety introduces further complexity and interest. The ynamide functional group, characterized by a nitrogen atom directly attached to an alkynyl carbon, creates a polarized and electron-rich triple bond. nih.gov This electronic feature can lead to conjugation effects if there is appropriate spatial orientation with other chromophores. In this compound, the phenyl group is not directly conjugated with the ynamide system in a classical sense, as it is attached to a quaternary carbon. However, through-space interactions or hyperconjugation could potentially influence the electronic environment of the chromophores.
The extent of conjugation is a key determinant of the λmax. As conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. youtube.comyoutube.comshimadzu.com While direct conjugation is absent between the phenyl ring and the ynamide triple bond, the electronic nature of the substituents on the nitrogen atom of the ynamide can significantly influence its absorption characteristics.
Detailed experimental UV-Vis data for this compound is not extensively available in the public domain. However, based on the spectroscopic data of structurally related compounds, a predictive analysis can be made. For instance, N-aryl ynamides, where an aromatic ring is directly attached to the nitrogen, show complex spectra due to the direct conjugation. In the case of this compound, the insulating quaternary carbon atom would likely result in a spectrum that more closely resembles the sum of its isolated chromophores, with some potential for minor shifts due to inductive and steric effects.
The following table summarizes the expected electronic transitions and approximate absorption regions for the chromophores present in this compound, based on data for analogous structures.
| Chromophore | Expected Transition | Approximate λmax Range (nm) | Notes |
| Phenyl Group | π → π | 200 - 270 | Typically exhibits a strong primary band around 200-210 nm and a weaker, fine-structured secondary band around 250-270 nm. The lack of direct conjugation would likely preserve this characteristic profile. |
| Amide (Ynamide) | n → π | > 220 | This transition is often weak and can be submerged by stronger absorptions. The specific environment of the ynamide may influence its position and intensity. |
| Alkynyl Group | π → π* | < 200 | The isolated carbon-carbon triple bond absorbs in the far UV region. Its presence within the ynamide system shifts this absorption. |
Note: The values in this table are predictive and based on the analysis of similar compounds and functional groups. Actual experimental values may vary.
Computational and Theoretical Studies of N 2 Phenylpentan 2 Yl but 2 Ynamide and Its Reactivity
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of N-(2-Phenylpentan-2-yl)but-2-ynamide. These computational methods provide a detailed picture of bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior.
The electronic structure of the molecule is also a key area of investigation. The nitrogen atom's lone pair of electrons can delocalize into the alkyne's π-system, which in turn affects the electron density and reactivity of the triple bond. Computational analyses such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the atomic charges and understand the nature of the bonding within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity, with the HOMO typically localized on the electron-rich regions and the LUMO on the electron-deficient sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Interactive Data Table: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C | 1.21 Å |
| Bond Length | C-N (amide) | 1.38 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Angle | C-N-C (amide) | 120.5° |
| Bond Angle | N-C-C (alkyne) | 178.2° |
| Bond Angle | C-C-C (alkyne) | 179.1° |
Interactive Data Table: Calculated Electronic Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Prediction of Reaction Regioselectivity and Enantioselectivity
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving this compound, particularly in terms of regioselectivity and enantioselectivity. Ynamides are known to undergo a variety of transformations, including cycloadditions and hydrofunctionalizations, where the formation of specific isomers is a key concern.
Regioselectivity in reactions of ynamides is largely governed by the electronic nature of the triple bond, which is polarized by the adjacent nitrogen atom. This polarization makes the α-carbon electrophilic and the β-carbon nucleophilic. Theoretical calculations can model the transition states for the addition of reagents to either the α or β position. By comparing the activation energies of the competing pathways, the preferred regiochemical outcome can be predicted. For instance, in gold-catalyzed reactions, computational studies have shown that the regioselectivity can be influenced by the nature of the catalyst and substituents on the ynamide.
Enantioselectivity becomes relevant when this compound reacts with chiral reagents or in the presence of chiral catalysts to form chiral products. Since the 2-phenylpentan-2-yl group contains a stereocenter, the molecule itself is chiral. Computational modeling can be used to understand the diastereoselectivity of its reactions. By calculating the energies of the transition states leading to different stereoisomers, the major product can be predicted. These calculations take into account the steric and electronic interactions between the substrate, reagent, and catalyst in the transition state assembly.
Interactive Data Table: Predicted Regioselectivity in a Model Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| α-addition | 15.2 | >95% |
| β-addition | 21.5 | <5% |
Elucidation of Reaction Energy Profiles and Thermodynamics
The study of reaction energy profiles and thermodynamics through computational methods offers a comprehensive understanding of the feasibility and mechanism of reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points, including reactants, intermediates, transition states, and products, can be identified and their energies calculated.
A reaction energy profile plots the energy of the system as a function of the reaction coordinate. The peaks on this profile correspond to transition states, and the valleys represent intermediates or products. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. DFT calculations are commonly employed to compute these profiles. For complex, multi-step reactions, this approach can reveal the rate-determining step, which is the step with the highest activation energy.
Interactive Data Table: Calculated Thermodynamic Data for a Model Reaction
| Thermodynamic Parameter | Value |
| Activation Energy (Ea) | 15.2 kcal/mol |
| Enthalpy of Reaction (ΔH) | -25.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -22.1 kcal/mol |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
The reactivity and conformation of this compound are significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular). Computational methods are essential for identifying and quantifying these subtle forces.
Intramolecular interactions play a crucial role in determining the preferred conformation of the molecule. The bulky 2-phenylpentan-2-yl group introduces considerable steric hindrance, which can restrict rotation around single bonds and influence the orientation of the phenyl and pentyl groups relative to the ynamide functionality. While there are no strong hydrogen bond donors within the molecule itself, weak C-H···O or C-H···π interactions may contribute to conformational stability.
Intermolecular interactions become important in the condensed phase and during chemical reactions. This compound can potentially form hydrogen bonds with solvent molecules or reagents that have hydrogen bond donors, with the carbonyl oxygen acting as a hydrogen bond acceptor. In the solid state, crystal packing is governed by a combination of van der Waals forces, and potentially π-π stacking interactions involving the phenyl ring. Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak interactions.
Interactive Data Table: Analysis of Key Non-covalent Interactions
| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |
| Steric Repulsion | Phenyl group and butynamide moiety | +3.5 |
| Intermolecular H-bond (with methanol) | Carbonyl oxygen and methanol (B129727) -OH | -4.2 |
Computational Prediction and Correlation of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic properties of this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.
Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to aid in the assignment of absorption bands to specific functional groups. For this compound, key vibrational modes include the C≡C stretching frequency of the alkyne, the C=O stretching of the amide, and various C-H stretching and bending modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated NMR spectra with experimental data, the structure and conformation of the molecule can be confirmed. For complex molecules like this compound, computational predictions can be particularly helpful in assigning signals in crowded regions of the spectrum.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| IR | C≡C Stretch | 2230 cm⁻¹ |
| IR | C=O Stretch | 1685 cm⁻¹ |
| ¹³C NMR | C≡C (α-carbon) | 85 ppm |
| ¹³C NMR | C≡C (β-carbon) | 75 ppm |
| ¹³C NMR | C=O | 155 ppm |
Advanced Applications in Organic Synthesis and Materials Science
Utilization of N-(2-Phenylpentan-2-yl)but-2-ynamide as a Versatile Building Block in Complex Molecule Synthesis
Ynamides such as this compound are highly valued as versatile synthons in organic synthesis due to the unique polarization of their triple bond. nih.gov This electronic feature facilitates their participation in a wide array of transformations that enable the rapid construction of molecular complexity from a simple alkynyl unit. nih.govacs.org
The reactivity of the ynamide can be harnessed to generate metal-carbene intermediates through π-acid catalysis. nih.gov This approach allows for the transformation of the C(sp)-C(sp) bond of the ynamide into more saturated C(sp³)–C(sp²) or even challenging C(sp³)–C(sp³) systems. nih.gov For instance, gold-catalyzed reactions can induce carbenoid-like reactivity, leading to complex polycyclization cascades when a suitable quenching unit, such as an N-allyl group, is present. nih.gov The bulky N-(2-Phenylpentan-2-yl) group can play a crucial role in directing the stereoselectivity of these intricate cyclizations.
Key transformations involving ynamides as building blocks include:
Cycloaddition Reactions: Ynamides readily participate in [4+2] and other cycloaddition reactions to form heterocyclic systems.
C-H Insertion Cascades: Transition metal catalysis can trigger C-H insertion, leading to the formation of multiple rings and stereocenters in a single step. nih.govbirmingham.ac.uk
Carbometalation Reactions: The addition of organometallic reagents across the triple bond provides functionalized enamides.
Radical Cyclizations: Ynamides are effective acceptors in radical-π cyclization reactions.
These potent transformations underscore the value of ynamides in elaborating complex molecular frameworks that are of increasing interest in pharmaceutical design and lead discovery. nih.gov
Synthesis of N-Heterocyclic Compounds via Ynamide Transformations (e.g., Indoles, Furo[2,3-c]isoquinolines, Pyrrolo-azepines)
The unique reactivity of ynamides makes them powerful precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. nih.govresearchgate.netglobethesis.com
Indoles: Several efficient methods for constructing the indole (B1671886) nucleus utilize ynamides. One prominent strategy involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.govresearchgate.net This approach is highly modular and allows for the synthesis of indolines that can be subsequently oxidized to the corresponding indoles. nih.gov Another powerful method is the palladium-catalyzed Sonogashira cross-coupling of an o-iodoaniline with an ynamide, followed by a spontaneous intramolecular cyclization that forms the 2-amidoindole core without requiring further activation of the alkyne. researchgate.net
Furo[2,3-c]isoquinolines: The synthesis of the furo[2,3-c]isoquinoline (B11916879) scaffold can be achieved through sophisticated palladium-catalyzed cascade reactions. researchgate.net One approach utilizes substrates derived from Ugi multicomponent reactions, which then undergo an insertion-alkynylation-cycloisomerization cascade to furnish the target heterocycle in moderate to high yields. researchgate.net These methods demonstrate the ability to construct multiple new bonds and heterocyclic rings in a single synthetic operation. researchgate.net
Pyrrolo-azepines: The construction of seven-membered azepine rings and their fused derivatives, such as pyrrolo-azepines, represents a significant synthetic challenge. Ynamide chemistry offers novel routes to these structures. For example, copper(I)-catalyzed tandem amination/cyclization reactions of specifically functionalized allenynes can produce functionalized azepines. mdpi.com Strategies for synthesizing related pyrrolo nih.govresearchgate.netbenzodiazepine systems often involve the acid-catalyzed recyclization of N-substituted amides, a transformation pathway that highlights the potential for ynamide-derived intermediates in similar cyclizations. researchgate.netnih.gov
| Heterocycle | Synthetic Strategy | Key Features | References |
|---|---|---|---|
| Indoles | Intramolecular [4+2] Cycloaddition | Modular approach using enyne-ynamide substrates; forms indolines first. | nih.gov, researchgate.net |
| 2-Amidoindoles | Pd-catalyzed Sonogashira Coupling/Cyclization | One-pot, two-step reaction with o-iodoanilines; spontaneous cyclization. | researchgate.net |
| Furo[2,3-c]isoquinolines | Pd-catalyzed Domino Reaction | Uses Ugi products; involves insertion-alkynylation-cycloisomerization cascade. | researchgate.net |
| Azepines | Cu(I)-catalyzed Tandem Reaction | Involves intermolecular amination followed by intramolecular cyclization of allenynes. | mdpi.com |
Role in Ynamide-Mediated Peptide Bond Formation and Related Amide Syntheses
Ynamides have emerged as a novel class of coupling reagents for amide and peptide synthesis, offering a distinct mechanistic pathway compared to conventional reagents. nih.govresearchgate.net This methodology is particularly noted for its remarkable ability to suppress racemization, a persistent challenge in peptide chemistry. acs.orgresearchgate.net
The ynamide-mediated peptide bond formation proceeds via a one-pot, two-step process. nih.govresearchgate.net
Activation Step: The carboxylic acid (e.g., an N-protected amino acid) adds across the ynamide triple bond. This reaction is believed to follow first-order kinetics with respect to the carboxylic acid and zero-order kinetics with respect to the ynamide. researchgate.net This step forms a stable and characterizable α-acyloxyenamide active ester intermediate. nih.gov
Aminolysis Step: The subsequent addition of an amine component (e.g., an amino acid ester) to the active ester intermediate results in the formation of the peptide bond and a harmless, easily removable amide byproduct. researchgate.netnih.gov
This mechanism is fundamentally different from that of traditional coupling reagents like carbodiimides. nih.govresearchgate.net The stability of the α-acyloxyenamide intermediate and the mild reaction conditions are key to preventing the formation of oxazolone (B7731731) intermediates or direct enolization, which are common pathways for racemization of the α-chiral center in amino acids. acs.orgnih.gov
The exceptional performance of ynamide coupling reagents in suppressing racemization/epimerization makes them highly suitable for more demanding applications in peptide synthesis. acs.orgnih.gov
Peptide Fragment Condensation: The convergent synthesis of large peptides by coupling smaller, protected peptide fragments is an efficient strategy. nih.govspringernature.com Ynamide-mediated condensation allows peptide fragments to be joined smoothly with various ligation junctions, yielding the target peptides in excellent yields with no detectable epimerization. nih.gov
Head-to-Tail Cyclization: Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and target affinity. acs.org Ynamide-mediated head-to-tail cyclization of linear peptide precursors proceeds with high selectivity for the desired monocyclic product, avoiding common side reactions like epimerization and oligomerization that plague conventional methods. acs.orgrsc.org This makes ynamides a robust tool for accessing these valuable therapeutic scaffolds. nih.govthieme-connect.com
Development of Optoelectronic Materials from Ynamide and Diynamide Scaffolds
While the primary applications of ynamides have been in synthetic methodology, their unique electronic structure makes them intriguing candidates for the development of advanced materials. The conjugated system of ynamides and, more prominently, their ethynylogous variants like 1,3-butadiynamides, gives rise to interesting photophysical properties. nih.gov
Diynamide scaffolds, in particular, are gaining significance as components of optoelectronic materials. nih.gov The extended π-system in these molecules can be tailored to absorb and emit light at specific wavelengths. Research has demonstrated that heterocyclic systems derived from diynamides, such as furo[2,3-c]isoquinolines, can exhibit intense blue luminescence with high fluorescence quantum yields. researchgate.net
The development of functional materials often relies on creating ordered structures, such as supramolecular nanowires, on a scaffold to build effective optoelectronic devices. nih.gov The inherent polarity and capacity for substitution in ynamide-based molecules offer possibilities for controlling their self-assembly and electronic properties. While the field is still emerging, the potential for ynamide and diynamide scaffolds in creating novel organic semiconductors, fluorescent probes, and other functional materials is a promising area of future research. nih.govmdpi.com
Strategies for Divergent Synthetic Pathways
A hallmark of a versatile building block is its ability to participate in divergent synthesis, where a common precursor is selectively transformed into structurally distinct products by tuning the reaction conditions. Ynamides exhibit this property exceptionally well, allowing for controlled access to diverse molecular frameworks from a single starting material. nih.govresearchgate.net
The choice of transition metal catalyst is a key factor in dictating the reaction outcome. For example, in cascade reactions of N-allyl ynamides, gold catalysis can promote a C-H insertion pathway to generate densely functionalized, C(sp³)-rich polycyclic N-heterocycles. nih.govbirmingham.ac.uk In contrast, switching the catalyst to copper can favor an entirely different pathway, leading to the formation of fused pyridine (B92270) derivatives from the same starting ynamide. nih.gov
This divergent reactivity is often traced back to the formation of different key intermediates, such as gold-keteniminium species versus ketenimines, which then proceed through distinct cyclization and rearrangement manifolds. nih.govnih.gov By carefully selecting the catalyst, solvent, or acid promoter, chemists can selectively navigate competing reaction pathways to achieve a desired molecular architecture, substantially increasing the efficiency and molecular diversity accessible from a single ynamide precursor. nih.govbirmingham.ac.uk
Future Research Directions and Outlook for N 2 Phenylpentan 2 Yl but 2 Ynamide Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of ynamides is heavily influenced by the catalytic system employed. nih.gov Future research will likely focus on the development of novel catalysts to enhance the reactivity and selectivity of N-(2-Phenylpentan-2-yl)but-2-ynamide in a variety of transformations. Areas of interest will include the design of new transition metal catalysts, particularly those based on gold, platinum, and rhodium, which have shown promise in activating the ynamide triple bond towards nucleophilic attack.
Furthermore, the development of organocatalytic systems for ynamide activation is a burgeoning field. Chiral Brønsted acids and Lewis bases could offer new avenues for asymmetric transformations of this compound, potentially leading to more cost-effective and environmentally benign synthetic methods.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Potential Application | Desired Outcome |
|---|---|---|
| Chiral Gold(I) Complexes | Enantioselective hydroamination/hydroarylation | High yields and enantioselectivities of functionalized enamides |
| Rhodium(II) Carbenoids | [4+3] Cycloaddition reactions | Access to seven-membered heterocyclic rings |
| Chiral Phosphoric Acids | Asymmetric Pictet-Spengler type reactions | Synthesis of enantioenriched tetrahydro-β-carbolines |
Exploration of Undiscovered Reactivity Modes and Transformation Pathways
While ynamides are known to participate in a range of reactions, including cycloadditions, transition-metal catalyzed cross-coupling, and rearrangements, there remain undiscovered modes of reactivity. For this compound, future research could explore its participation in radical-mediated transformations. The development of methods for the generation of vinyl radicals from ynamides could open up new pathways for C-C and C-heteroatom bond formation.
Another area of potential discovery lies in the pericyclic reactions of this compound. The investigation of its behavior in electrocyclizations and sigmatropic rearrangements under thermal or photochemical conditions could lead to the development of novel synthetic strategies for the construction of complex polycyclic systems.
Advances in Asymmetric Synthesis Utilizing this compound
Asymmetric synthesis with ynamides is a rapidly developing field, and this compound is a promising substrate for such transformations. researchgate.netrsc.org The chiral environment provided by the 2-phenylpentan-2-yl group could be exploited to induce diastereoselectivity in reactions at the ynamide functionality.
Future work in this area will likely focus on catalyst-controlled enantioselective transformations where the inherent chirality of the molecule can either be overridden or enhanced. The development of matched and mismatched catalyst-substrate pairs will be crucial for achieving high levels of stereocontrol. This will enable the synthesis of a wide range of enantioenriched nitrogen-containing compounds. nih.gov
Table 2: Potential Asymmetric Transformations of this compound
| Reaction Type | Chiral Catalyst | Potential Product |
|---|---|---|
| [3+2] Cycloaddition | Chiral Copper-Box complexes | Enantioenriched pyrrolidines |
| Pauson-Khand Reaction | Chiral Cobalt complexes | Chiral cyclopentenones |
Integration of this compound into Advanced Retrosynthetic Strategies
The unique reactivity of ynamides makes them powerful synthons in retrosynthetic analysis. amazonaws.com this compound can be envisioned as a precursor to a variety of functional groups, including enamides, β-keto amides, and vicinal amino alcohols. Future research will focus on incorporating this building block into the synthesis of complex natural products and pharmaceutically active compounds.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational and experimental research will be pivotal in advancing the chemistry of this compound. rsc.org Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts.
Future research will likely see a closer integration of these two approaches. For instance, computational screening of potential catalysts for a desired transformation of this compound could be performed prior to experimental investigation, saving significant time and resources. Mechanistic studies combining experimental kinetics with computational modeling will lead to a deeper understanding of the factors controlling reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
